

The Evolving Taxonomy of Spirulina: A Technical Guide to Classification and Modern Methodologies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Spirilene*
CAS No.: 357-66-4
Cat. No.: B1216210

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The classification of the cyanobacterium commonly known as spirulina has undergone significant revision, driven by advancements in molecular biology. What was once broadly classified under the genus *Spirulina* is now understood to comprise at least three distinct genera: *Spirulina*, *Arthrospira*, and *Limnospira*. This guide provides a comprehensive overview of the current taxonomic framework, detailing the historical context, the key morphological and biochemical distinctions, and the molecular techniques that have elucidated these classifications. Detailed experimental protocols for phylogenetic analysis are provided, alongside quantitative data on the biochemical composition of these genera, to serve as a critical resource for researchers in phycology, drug development, and biotechnology.

A History of Taxonomic Reclassification

The term "spirulina" is colloquially used to refer to the edible, filamentous cyanobacterium widely cultivated for its nutritional and therapeutic properties. However, from a taxonomic standpoint, the commercially prominent species belong to the genus *Arthrospira*. Historically, the genera *Arthrospira* and *Spirulina* were merged, but subsequent research has firmly established them as distinct.^{[1][2]}

Initially, classification was based on morphological characteristics. However, the advent of molecular techniques, particularly the sequencing of the 16S rRNA gene and other genetic markers, has provided a more precise means of differentiation.^{[1][3]} These analyses have revealed significant genetic divergence between *Arthrospira* and *Spirulina*, supporting their separation into distinct genera.^{[3][4]} More recently, the genus *Limnospira* has been proposed to encompass industrially manufactured strains, further refining the taxonomic landscape.^{[2][5]} This distinction is critical for researchers, as the biochemical and genetic properties of these genera can differ significantly.

Morphological and Biochemical Distinctions

While molecular data provides the definitive classification, observable morphological and biochemical differences exist between *Arthrospira* and *Spirulina*. These distinctions are crucial for initial identification and for understanding the functional characteristics of each genus.

Morphological Characteristics

The most apparent morphological differences lie in the structure of their trichomes (filaments). In *Arthrospira*, the cross-walls between cells are typically visible under a light microscope, and the helical coil of the trichome is generally open.^{[2][6]} Conversely, *Spirulina* species often have cross-walls that are not visible with a light microscope, and their trichomes form a tighter, more compact coil.^{[2][6]}

| Feature | Genus Arthrospira | Genus Spirulina |
|----------------|--|--|
| Trichome Helix | Typically open, stretched spring-like[6] | Usually tightly coiled[6] |
| Cross-walls | Visible with light microscopy[6] | Generally not visible with light microscopy[6] |
| Cell Width | Typically 6–12 μm [6] | Typically 2–4 μm [6] |
| Gas Vesicles | Generally present[6] | Absent[7] |

Biochemical Composition

The biochemical profiles of Arthrospira and Spirulina show notable differences, particularly in their fatty acid composition. A key distinguishing feature is the presence of gamma-linolenic acid (GLA), a valuable polyunsaturated fatty acid, in Arthrospira species, while it is absent in Spirulina.[2][8]

| Component | Arthrospira platensis (Representative) | Spirulina subsalsa (Representative) |
|--|--|-------------------------------------|
| Protein (% dry weight) | 60-70%[9][10] | Data less available, generally high |
| Phycocyanin (% dry weight) | Up to 15%[11] | Varies, generally present |
| Total Lipids (% dry weight) | 5-8%[6] | Varies |
| Carbohydrates (% dry weight) | 15-20%[6] | Varies |
| Gamma-linolenic acid (GLA) | Present[2][8] | Absent[2][8] |
| Palmitic Acid (% of total fatty acids) | ~42-48%[8] | Varies |
| Linoleic Acid (% of total fatty acids) | ~13-32%[8] | Varies |

Molecular Taxonomy and Phylogenetic Analysis

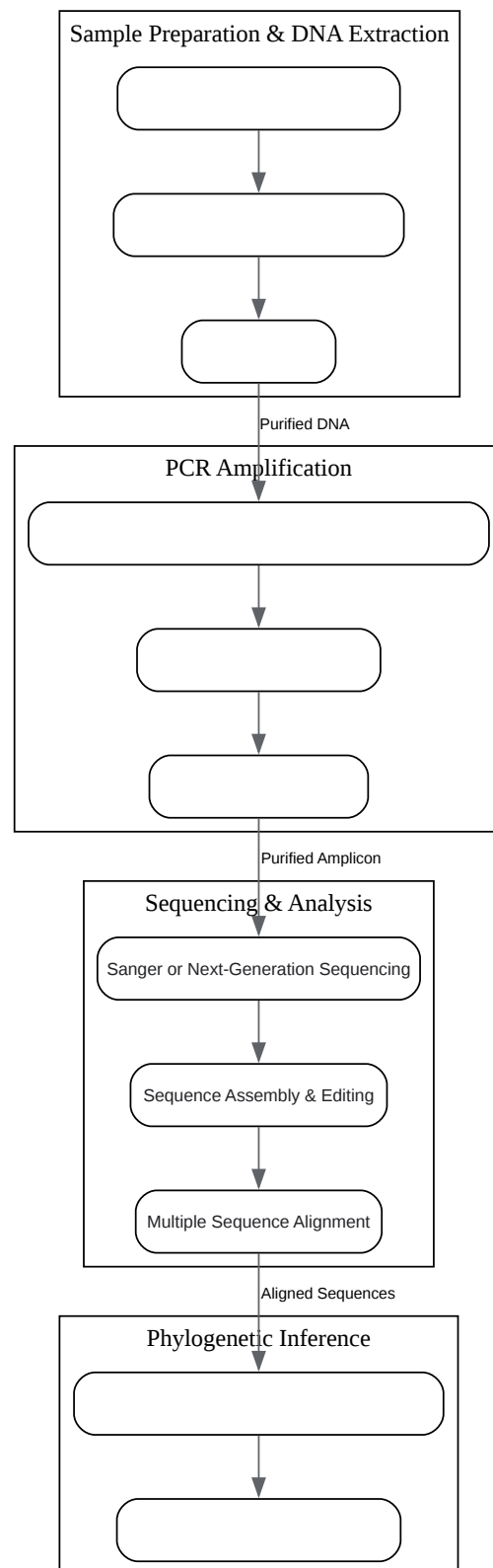
Modern classification of *Spirulina* and related genera relies heavily on molecular techniques to establish phylogenetic relationships. The sequencing of conserved genetic markers provides a robust framework for understanding their evolutionary divergence.

Key Genetic Markers

- **16S rRNA Gene:** This gene, which codes for a component of the small ribosomal subunit, is a widely used marker in bacterial phylogeny due to its conserved nature. Sequence analysis of the 16S rRNA gene was instrumental in demonstrating the distinctness of *Arthrospira* and *Spirulina*.[\[1\]](#)[\[3\]](#)
- **cpcBA-IGS:** The intergenic spacer region (IGS) between the *cpcB* and *cpcA* genes, which encode for components of the phycocyanin pigment, is more variable than the 16S rRNA gene. This higher variability makes it particularly useful for resolving closer relationships and for differentiating between strains within the genus *Arthrospira*.[\[12\]](#)[\[13\]](#)

Experimental Workflow for Phylogenetic Analysis

The following diagram illustrates a typical workflow for the phylogenetic analysis of cyanobacteria, from sample collection to the generation of a phylogenetic tree.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for phylogenetic analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the molecular classification of *Spirulina* and *Arthrospira*.

DNA Extraction from Filamentous Cyanobacteria

This protocol is adapted from methods described for *Arthrospira* and other filamentous cyanobacteria.[\[14\]](#)

- Cell Harvest: Harvest cyanobacterial cells from a liquid culture by centrifugation.
- Washing: Wash the cell pellet with an appropriate buffer (e.g., TE buffer) to remove residual media. For strains with high lipid content, an initial wash with ethanol can be beneficial.[\[14\]](#)
- Cell Lysis:
 - Resuspend the cell pellet in a lysis buffer containing lysozyme.
 - Incubate to allow for enzymatic digestion of the cell wall.
 - Add Proteinase K and SDS to denature proteins and disrupt cell membranes.
 - A combination of enzymatic lysis with gentle mechanical disruption (e.g., bead beating or freeze-thaw cycles) can improve DNA yield.[\[15\]](#)
- DNA Purification:
 - Perform a phenol-chloroform extraction to remove proteins and other cellular debris.
 - Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
 - Wash the DNA pellet with 70% ethanol to remove salts.
 - Resuspend the purified DNA in nuclease-free water or TE buffer.
- Quality Control: Assess the quantity and quality of the extracted DNA using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.

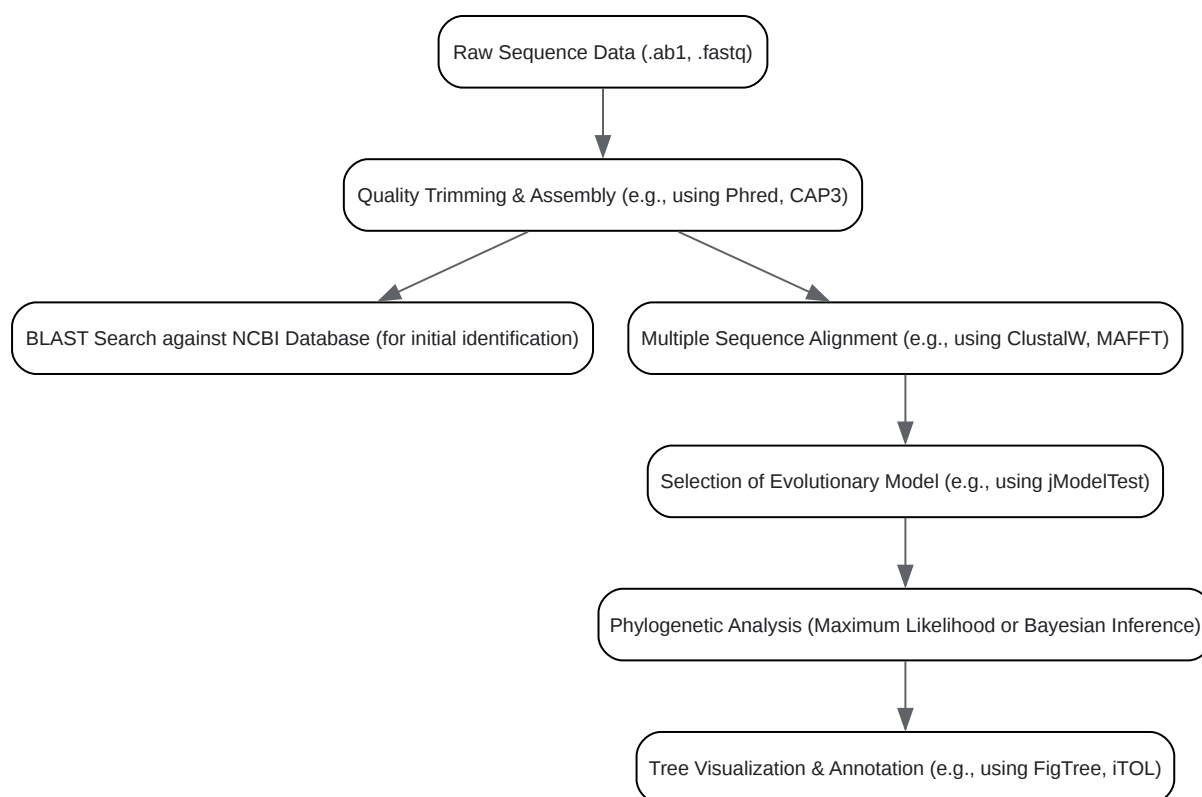
PCR Amplification of 16S rRNA Gene

This protocol utilizes universal cyanobacteria-specific primers.^{[1][3]}

- Reaction Mixture: Prepare a PCR master mix containing:
 - DNA Polymerase (e.g., Taq polymerase)
 - dNTPs
 - PCR Buffer
 - Forward Primer (e.g., 27F: 5'-AGAGTTTGATCCTGGCTCAG-3')^[1]
 - Reverse Primer (e.g., 809R: 5'-GCTTCGGCACGGCTCGGGTCGATA-3')^[1]
 - Template DNA (extracted in the previous step)
 - Nuclease-free water
- PCR Cycling Conditions:
 - Initial Denaturation: 95°C for 5 minutes
 - 30-35 Cycles of:
 - Denaturation: 95°C for 1 minute
 - Annealing: 55-60°C for 1 minute (primer dependent)
 - Extension: 72°C for 1 minute
 - Final Extension: 72°C for 5-10 minutes
- Verification: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
- Purification: Purify the PCR product using a commercial kit to remove primers and dNTPs before sequencing.

Phylogenetic Tree Construction

This workflow outlines the bioinformatic steps following sequencing.



[Click to download full resolution via product page](#)

Caption: Bioinformatic workflow for phylogenetic tree construction.

Conclusion

The taxonomy of "spirulina" is more complex than the common name suggests. The distinction between the genera *Arthrospira*, *Spirulina*, and *Limnospira* is well-supported by molecular and biochemical data and is essential for accurate scientific research and commercial applications. For researchers and professionals in drug development, a precise understanding of the specific genus and strain is paramount, as the production of bioactive compounds and the overall

biochemical profile can vary significantly. The experimental protocols and comparative data presented in this guide offer a foundational resource for the accurate classification and characterization of these economically and scientifically important cyanobacteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. biointerfaceresearch.com \[biointerfaceresearch.com\]](https://www.biointerfaceresearch.com)
- [2. \[PDF\] Variation in fatty acid composition of Arthrospira \(Spirulina\) strains | Semantic Scholar \[semanticscholar.org\]](#)
- [3. journals.asm.org \[journals.asm.org\]](https://journals.asm.org)
- [4. freshspirulina.com.au \[freshspirulina.com.au\]](https://freshspirulina.com.au)
- [5. Loading... \[bccm.belspo.be\]](https://bccm.belspo.be)
- [6. Spirulina/Arthrospira/Limnospira—Three Names of the Single Organism \[mdpi.com\]](https://www.mdpi.com)
- [7. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [9. Lipophilic and Hydrophilic Compounds from Arthrospira platensis and Its Effects on Tissue and Blood Cells—An Overview - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. Growth and Biochemical Composition Characteristics of Arthrospira platensis Induced by Simultaneous Nitrogen Deficiency and Seawater-Supplemented Medium in an Outdoor Raceway Pond in Winter - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [11. Phycocyanin content and nutritional profile of Arthrospira platensis from Mexico: efficient extraction process and stability evaluation of phycocyanin - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [12. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [13. Phylogenetic relationships of Arthrospira strains inferred from 16S rRNA gene and cpcBA-IGS sequences \[e-algae.org\]](https://www.e-algae.org)
- [14. orbi.uliege.be \[orbi.uliege.be\]](https://orbi.uliege.be)
- [15. researchgate.net \[researchgate.net\]](https://www.researchgate.net)

- To cite this document: BenchChem. [The Evolving Taxonomy of Spirulina: A Technical Guide to Classification and Modern Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216210/docs#the-evolving-taxonomy-of-spirulina-a-technical-guide-to-classification-and-modern-methodologies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)